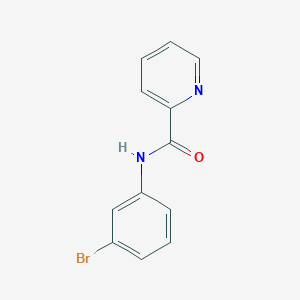
N-(3-bromophenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a picolinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)picolinamide typically involves the reaction of 3-bromoaniline with picolinic acid or its derivatives. One common method is the condensation reaction between 3-bromoaniline and picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for N-(3-Bromophenyl)picolinamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Bromophenyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with other substituents.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted picolinamides can be formed.
Oxidation Products: Oxidized derivatives of N-(3-Bromophenyl)picolinamide.
Reduction Products: Reduced forms of the compound, potentially altering the amide functionality.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise in the development of anticancer agents.
Material Science: Its unique structural properties make it suitable for use in the synthesis of coordination complexes, which can be applied in catalysis and material design.
Biological Research: The compound’s ability to interact with biological molecules has been investigated, providing insights into its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)picolinamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to bind to DNA and interfere with its replication, leading to cell death. Additionally, it can interact with proteins involved in cell signaling pathways, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- N-(3-Chlorophenyl)picolinamide
- N-(3-Iodophenyl)picolinamide
- N-(3-Fluorophenyl)picolinamide
Comparison: N-(3-Bromophenyl)picolinamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C12H9BrN2O |
|---|---|
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
N-(3-bromophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |
InChI-Schlüssel |
MUZIEIDHNMMPSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


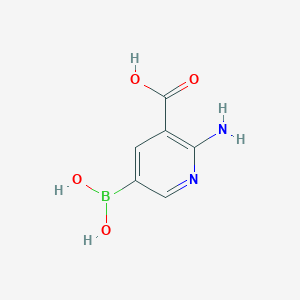

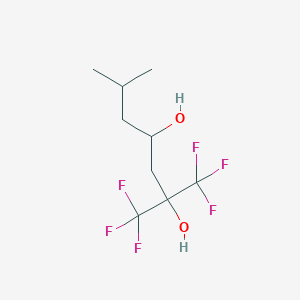
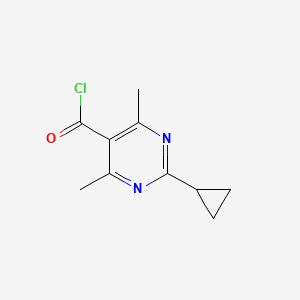


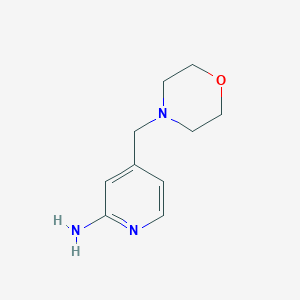
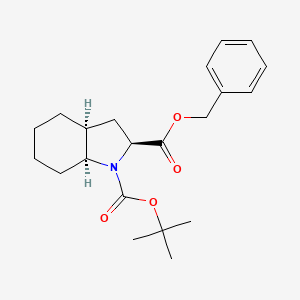
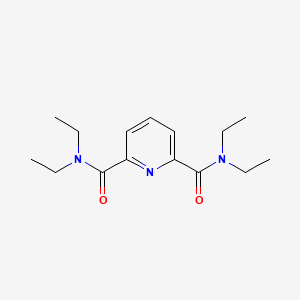
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
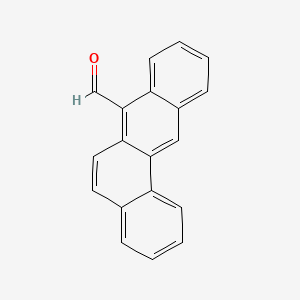
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
